![molecular formula C20H31ClN2O2 B5084639 [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol](/img/structure/B5084639.png)
[(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic synthesis. The key steps may include:
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation.
- Attachment of the oxan-4-ylamino group through nucleophilic substitution.
- Final reduction steps to obtain the methanol group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the 4-chlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions at the oxan-4-ylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), primary amines (R-NH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol can be compared to other pyrrolidine derivatives with similar functional groups.
- Compounds such as [(2S,4R,5R)-5-(4-bromophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol and [(2S,4R,5R)-5-(4-fluorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol share structural similarities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
[(2S,4R,5R)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(oxan-4-ylamino)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O2/c1-3-23-19(15-4-6-17(21)7-5-15)16(12-20(23,2)14-24)13-22-18-8-10-25-11-9-18/h4-7,16,18-19,22,24H,3,8-14H2,1-2H3/t16-,19+,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEIZFZSJGWQAH-UXPWSPDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1(C)CO)CNC2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@H]([C@H](C[C@@]1(C)CO)CNC2CCOCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B5084562.png)
![N-[5-[2-(4-acetamidoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide;hydrobromide](/img/structure/B5084575.png)
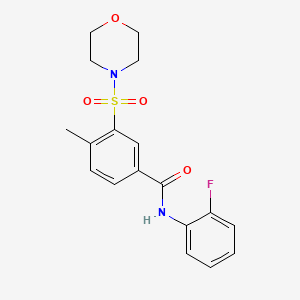
![3-(2-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5084586.png)
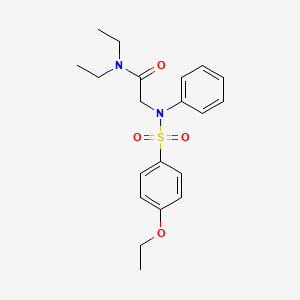
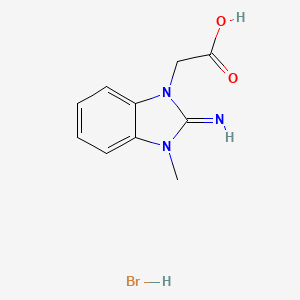
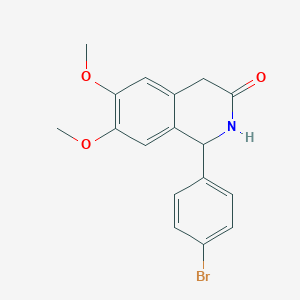
![N-[2-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![2-[(4,6-dioxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B5084633.png)
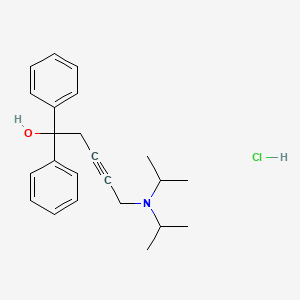
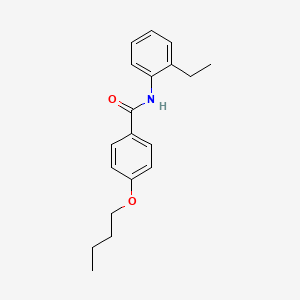
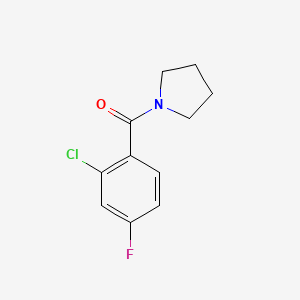
![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzamide](/img/structure/B5084661.png)
